An In-depth Technical Guide to the Synthesis of 4-(4-nitro-1H-pyrazol-3-yl)pyridine
An In-depth Technical Guide to the Synthesis of 4-(4-nitro-1H-pyrazol-3-yl)pyridine
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of a robust and efficient synthetic route to 4-(4-nitro-1H-pyrazol-3-yl)pyridine, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The strategic approach detailed herein is grounded in well-established reaction mechanisms and has been designed for reproducibility and scalability in a research setting.
Introduction: The Significance of Pyrazole-Pyridine Scaffolds
The fusion of pyrazole and pyridine rings creates a molecular scaffold with a rich chemical space and diverse biological activities. Pyrazole derivatives are known to exhibit a wide range of pharmacological properties, including anti-inflammatory, analgesic, and anticancer effects. Similarly, the pyridine moiety is a ubiquitous feature in many pharmaceuticals and functional materials. The combination of these two heterocycles in 4-(4-nitro-1H-pyrazol-3-yl)pyridine, further functionalized with a nitro group, presents a molecule with potential applications as a kinase inhibitor, a precursor for novel agrochemicals, or as a building block in the synthesis of advanced materials. The electron-withdrawing nature of the nitro group can significantly influence the electronic properties of the molecule, making it a valuable synthon for further chemical transformations.
Synthetic Strategy: A Two-Step Approach
The synthesis of 4-(4-nitro-1H-pyrazol-3-yl)pyridine is most effectively achieved through a two-step sequence. This strategy involves the initial construction of the core 4-(1H-pyrazol-3-yl)pyridine structure, followed by a regioselective nitration of the pyrazole ring. This approach allows for the controlled introduction of the nitro group onto the desired position of the pyrazole moiety.
Caption: Overall synthetic workflow for 4-(4-nitro-1H-pyrazol-3-yl)pyridine.
Part 1: Synthesis of the 4-(1H-pyrazol-3-yl)pyridine Core via Suzuki-Miyaura Coupling
The initial and crucial step is the formation of the carbon-carbon bond between the pyridine and pyrazole rings. The Suzuki-Miyaura cross-coupling reaction is an exceptionally powerful and versatile method for this transformation, known for its high yields, tolerance of a wide range of functional groups, and generally mild reaction conditions.[1][2]
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps:
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Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (4-chloropyridine) to form a palladium(II) species.
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Transmetalation: The organoboron compound (1H-pyrazole-3-boronic acid), activated by a base, transfers its organic group to the palladium(II) complex.
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Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated as the final product, regenerating the palladium(0) catalyst.
Caption: Simplified mechanism of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol: Synthesis of 4-(1H-pyrazol-3-yl)pyridine
| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount |
| 4-Chloropyridine hydrochloride | 1.0 | 150.00 | 1.50 g |
| 1H-Pyrazole-3-boronic acid | 1.2 | 111.90 | 1.34 g |
| Tetrakis(triphenylphosphine)palladium(0) | 0.05 | 1155.56 | 0.58 g |
| Sodium Carbonate (Na₂CO₃) | 3.0 | 105.99 | 3.18 g |
| 1,4-Dioxane | - | - | 40 mL |
| Water | - | - | 10 mL |
Procedure:
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To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloropyridine hydrochloride (1.50 g, 10.0 mmol), 1H-pyrazole-3-boronic acid (1.34 g, 12.0 mmol), and sodium carbonate (3.18 g, 30.0 mmol).
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Add 1,4-dioxane (40 mL) and water (10 mL) to the flask.
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Bubble argon gas through the mixture for 15 minutes to degas the solution.
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Add tetrakis(triphenylphosphine)palladium(0) (0.58 g, 0.50 mmol) to the reaction mixture.
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Heat the mixture to reflux (approximately 90-95 °C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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After completion, cool the reaction mixture to room temperature.
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Dilute the mixture with ethyl acetate (50 mL) and water (50 mL).
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Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 30 mL).
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Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.
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Concentrate the filtrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford 4-(1H-pyrazol-3-yl)pyridine as a solid.
Part 2: Regioselective Nitration of 4-(1H-pyrazol-3-yl)pyridine
The second step involves the electrophilic aromatic substitution on the pyrazole ring. The choice of nitrating agent and reaction conditions is critical to ensure the desired regioselectivity. The C4 position of the pyrazole ring is generally the most susceptible to electrophilic attack due to its higher electron density compared to the C5 position.[3] A mixture of concentrated nitric acid and sulfuric acid is a potent nitrating system that generates the highly electrophilic nitronium ion (NO₂⁺).
Mechanistic Rationale
The nitration of the pyrazole ring proceeds through a classic electrophilic aromatic substitution mechanism:
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Generation of the Electrophile: Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the nitronium ion.
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Electrophilic Attack: The π-electron system of the pyrazole ring attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate (sigma complex).
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Deprotonation: A base (typically the bisulfate ion) removes a proton from the carbon atom that was attacked by the nitronium ion, restoring the aromaticity of the pyrazole ring and yielding the final product.
Caption: Mechanism of electrophilic nitration of the pyrazole ring.
Detailed Experimental Protocol: Synthesis of 4-(4-nitro-1H-pyrazol-3-yl)pyridine
| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount |
| 4-(1H-pyrazol-3-yl)pyridine | 1.0 | 145.16 | 1.45 g |
| Concentrated Sulfuric Acid (H₂SO₄) | - | 98.08 | 10 mL |
| Concentrated Nitric Acid (HNO₃, 70%) | 1.1 | 63.01 | ~0.7 mL |
Procedure:
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Carefully add concentrated sulfuric acid (10 mL) to a 50 mL round-bottom flask equipped with a magnetic stir bar, and cool the flask in an ice-water bath to 0-5 °C.
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Slowly add 4-(1H-pyrazol-3-yl)pyridine (1.45 g, 10.0 mmol) portion-wise to the cold sulfuric acid, ensuring the temperature remains below 10 °C.
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In a separate beaker, prepare a nitrating mixture by carefully adding concentrated nitric acid (~0.7 mL, ~11.0 mmol) to a small amount of concentrated sulfuric acid (~2 mL) while cooling in an ice bath.
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Add the cold nitrating mixture dropwise to the solution of the pyrazole derivative in sulfuric acid over 15-20 minutes, maintaining the reaction temperature between 0 and 5 °C.
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After the addition is complete, stir the reaction mixture at 0-5 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2-3 hours.
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Carefully pour the reaction mixture onto crushed ice (~50 g) with stirring.
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Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or ammonium hydroxide until the pH is approximately 7-8.
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The precipitated solid is collected by vacuum filtration.
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Wash the solid with cold water (3 x 20 mL) and dry it under vacuum.
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If necessary, the product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
Product Characterization
The final product, 4-(4-nitro-1H-pyrazol-3-yl)pyridine, should be characterized to confirm its identity and purity.
| Property | Expected Value |
| Molecular Formula | C₈H₆N₄O₂ |
| Molecular Weight | 190.16 g/mol |
| Appearance | Off-white to yellow solid |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): ~13.5 (br s, 1H, NH), ~9.0 (s, 1H, pyrazole-H5), ~8.7 (d, 2H, pyridine-H2,6), ~8.0 (d, 2H, pyridine-H3,5) |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ (ppm): ~151 (pyridine-C2,6), ~145 (pyrazole-C3), ~140 (pyrazole-C4), ~135 (pyrazole-C5), ~121 (pyridine-C3,5), ~115 (pyridine-C4) |
| Mass Spectrometry (ESI+) | m/z: 191.06 [M+H]⁺ |
Note: The predicted NMR chemical shifts are estimates and may vary depending on the solvent and other experimental conditions.
Safety Considerations
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4-Chloropyridine hydrochloride is harmful if swallowed and causes skin and eye irritation.
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1H-Pyrazole-3-boronic acid may cause respiratory irritation.
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Tetrakis(triphenylphosphine)palladium(0) is a suspected carcinogen and may cause an allergic skin reaction.
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Concentrated nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
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The nitration reaction is exothermic and should be carefully controlled by slow addition of reagents and efficient cooling.
Conclusion
This guide outlines a reliable and well-documented synthetic pathway to 4-(4-nitro-1H-pyrazol-3-yl)pyridine. The two-step sequence, involving a Suzuki-Miyaura coupling and a subsequent electrophilic nitration, provides a strategic and efficient means of accessing this valuable heterocyclic compound. The detailed protocols and mechanistic insights provided herein are intended to empower researchers in their synthetic endeavors and facilitate the exploration of the potential applications of this and related molecules.
References
- Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(15), 4487-4491.
- Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 25(1), 159.
- Direct nitration of five membered heterocycles. ARKIVOC, 2005(3), 179-191.
- Effect of solvent on the regioselectivity of pyrazole nitr
- 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
- Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 82(15), 7948-7957.
- Optimizations of the Suzuki coupling of 3-bromopyridine with potassium...
- Nitration of 3-methyl-1,5-diphenylpyrazole and related compounds. Journal of the Chemical Society C: Organic, (10), 1297-1302.
- CN102250007A - Preparation method of 3,4-binitropyrazole.
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Synthesis of 3-phenyl-1H-pyrazole derivatives. Atlantis Press. ([Link])
- A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 22(11), 1888.
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Suzuki Coupling. Organic Chemistry Portal. ([Link])
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Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 25(1), 159. ([Link])
